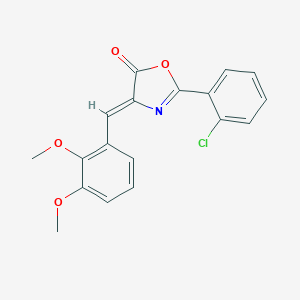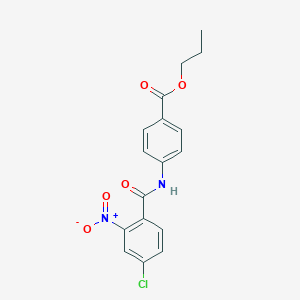
Propyl 4-({4-chloro-2-nitrobenzoyl}amino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propyl 4-({4-chloro-2-nitrobenzoyl}amino)benzoate is a synthetic organic compound characterized by its complex structure, which includes a chlorinated nitrobenzene ring and a benzoic acid ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 4-({4-chloro-2-nitrobenzoyl}amino)benzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the nitration of 4-chlorobenzoic acid to produce 4-chloro-2-nitrobenzoic acid. This intermediate is then converted to 4-chloro-2-nitrobenzoyl chloride through a reaction with thionyl chloride. The final step involves the esterification of 4-chloro-2-nitrobenzoyl chloride with propyl alcohol in the presence of a base such as pyridine to yield the desired ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
Propyl 4-({4-chloro-2-nitrobenzoyl}amino)benzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid and alcohol in the presence of an acid or base.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 4-(4-Amino-2-nitro-benzoylamino)-benzoic acid propyl ester.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-(4-Chloro-2-nitro-benzoylamino)-benzoic acid and propyl alcohol.
Scientific Research Applications
Propyl 4-({4-chloro-2-nitrobenzoyl}amino)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Propyl 4-({4-chloro-2-nitrobenzoyl}amino)benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-nitrobenzoic acid: A precursor in the synthesis of the ester.
4-Chloro-2-nitrobenzoyl chloride: An intermediate in the synthetic route.
4-Chloro-2-nitrobenzyl alcohol: A related compound with similar structural features.
Uniqueness
Propyl 4-({4-chloro-2-nitrobenzoyl}amino)benzoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its ester group allows for hydrolysis, while the nitro and chloro groups enable various substitution and reduction reactions, making it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C17H15ClN2O5 |
|---|---|
Molecular Weight |
362.8 g/mol |
IUPAC Name |
propyl 4-[(4-chloro-2-nitrobenzoyl)amino]benzoate |
InChI |
InChI=1S/C17H15ClN2O5/c1-2-9-25-17(22)11-3-6-13(7-4-11)19-16(21)14-8-5-12(18)10-15(14)20(23)24/h3-8,10H,2,9H2,1H3,(H,19,21) |
InChI Key |
UPAHRNVLVBEKRK-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[5-bromo-2-(2-propynyloxy)benzylidene]-4-chlorobenzohydrazide](/img/structure/B335857.png)
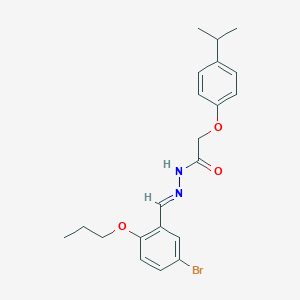
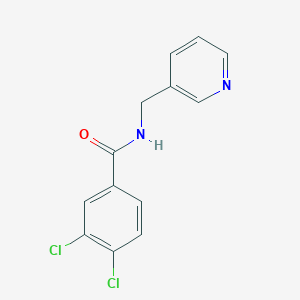
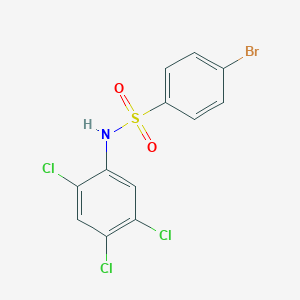
![4-[2-(allyloxy)benzylidene]-2-(2-chlorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B335864.png)
![4-[3,4-bis(allyloxy)benzylidene]-2-{3-nitrophenyl}-1,3-oxazol-5(4H)-one](/img/structure/B335865.png)
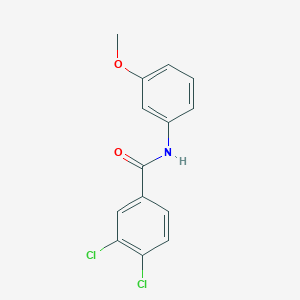

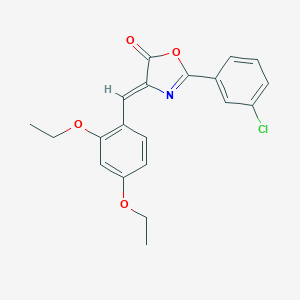
![N'-[5-bromo-2-(2-propynyloxy)benzylidene]-2-(5-isopropyl-2-methylphenoxy)acetohydrazide](/img/structure/B335875.png)
![4-[2,4-bis(allyloxy)benzylidene]-2-(4-bromophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B335877.png)

![4-[3,4-bis(allyloxy)benzylidene]-2-(2-chloro-5-iodophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B335879.png)
